molecular formula C11H11NO2 B13766682 2H-1-Benzopyran-2-one, 7-(ethylamino)- CAS No. 71173-56-3

2H-1-Benzopyran-2-one, 7-(ethylamino)-

Cat. No.: B13766682
CAS No.: 71173-56-3
M. Wt: 189.21 g/mol
InChI Key: LQDAIRJFZNQMNK-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-(ethylamino)-: is a chemical compound belonging to the benzopyran family It is known for its unique structure, which includes a benzopyran core with an ethylamino group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 7-(ethylamino)- can be achieved through several synthetic routes. One common method involves the reaction of 7-hydroxy-2H-1-benzopyran-2-one with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 2H-1-Benzopyran-2-one, 7-(ethylamino)- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2H-1-Benzopyran-2-one, 7-(ethylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-(ethylamino)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-(ethylamino)- involves its interaction with specific molecular targets and pathways. The ethylamino group plays a crucial role in its biological activity, allowing it to bind to target proteins and enzymes. This binding can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • 2H-1-Benzopyran-2-one, 7-(diethylamino)-
  • 2H-1-Benzopyran-2-one, 7-(methoxy)-
  • 2H-1-Benzopyran-2-one, 7-(methylamino)-

Comparison: 2H-1-Benzopyran-2-one, 7-(ethylamino)- is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

CAS No.

71173-56-3

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

7-(ethylamino)chromen-2-one

InChI

InChI=1S/C11H11NO2/c1-2-12-9-5-3-8-4-6-11(13)14-10(8)7-9/h3-7,12H,2H2,1H3

InChI Key

LQDAIRJFZNQMNK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1)C=CC(=O)O2

Origin of Product

United States

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